

Physical characteristics of 2-Chloro-6-trifluoromethylbenzothiazole

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Compound of Interest

Compound Name: 2-Chloro-6-trifluoromethylbenzothiazole

Cat. No.: B068386

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An In-Depth Technical Guide to the Physical Characteristics of 2-Chloro-6-trifluoromethylbenzothiazole

Abstract: This technical guide provides a comprehensive examination of the core physical and spectroscopic characteristics of **2-Chloro-6-trifluoromethylbenzothiazole** (CAS No. 159870-86-7). Designed for researchers, medicinal chemists, and drug development scientists, this document synthesizes key data points with the underlying scientific principles and standard methodologies for their determination. The guide details the compound's physicochemical properties, offers an analysis of its spectroscopic signature, and provides actionable, field-proven protocols for empirical validation.

Introduction to 2-Chloro-6-trifluoromethylbenzothiazole

2-Chloro-6-trifluoromethylbenzothiazole is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis. Its unique structure, featuring a benzothiazole core substituted with a reactive chloro group and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals.^{[1][2]} Accurate characterization of its physical properties is paramount for its effective use in reaction design, process scale-up, and quality control.

Key Identifiers:

- IUPAC Name: 2-chloro-6-(trifluoromethyl)-1,3-benzothiazole[3]
- CAS Number: 159870-86-7[3][4][5][6]
- Molecular Formula: C₈H₃ClF₃NS
- SMILES: C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Cl[3]

Section 1: Physicochemical Properties

The macroscopic behavior and handling requirements of a compound are dictated by its fundamental physicochemical properties. The data for **2-Chloro-6-trifluoromethylbenzothiazole** are summarized below.

Property	Value	Source(s)
Molecular Weight	237.61 g/mol	Calculated
Appearance	Off-white to light brown solid	[5]
Boiling Point	258 °C	[5]
Density	1.566 g/cm ³ (Predicted)	[5]
Flash Point	110 °C	[5]
pKa	-1.65 ± 0.10 (Predicted)	[5]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[5][7]

Discussion of Properties:

The compound presents as an off-white to light brown solid at room temperature.[5] Its high boiling point of 258°C is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the polar C-Cl, C-F, and thiazole ring bonds. The recommended storage condition at 2-8°C under an inert atmosphere suggests that the compound may be

sensitive to moisture, oxidation, or thermal degradation over time.^[5] This precaution is critical for maintaining sample purity and ensuring reproducibility in synthetic applications.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following data are instrumental in confirming the identity and purity of **2-Chloro-6-trifluoromethylbenzothiazole**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the proton NMR spectrum shows signals in the aromatic region, specifically a multiplet at δ 8.10-8.05 ppm (2H) and a doublet at δ 7.74 ppm (1H).^{[5][6]} This pattern is consistent with the three protons on the substituted benzene ring of the benzothiazole core.
- LC-MS (Liquid Chromatography-Mass Spectrometry): Mass spectrometry data shows a molecular ion peak (MH⁺) at m/z 238.2.^{[5][6]} This corresponds to the molecular weight of the compound (237.61 g/mol) plus a proton, confirming the compound's mass. The presence of a chlorine atom would be expected to produce a characteristic M+2 isotopic peak at approximately one-third the intensity of the main peak, providing further structural confirmation.

Section 3: Standard Methodologies for Physical Characterization

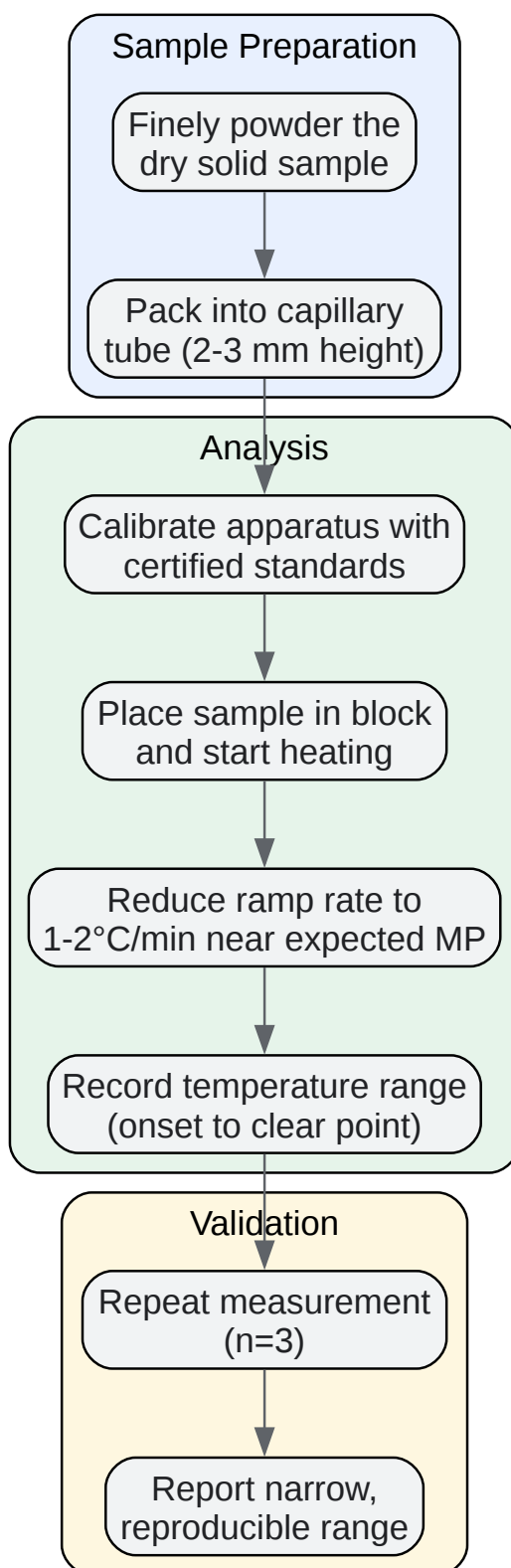
The trustworthiness of physical data hinges on the robustness of the methodologies used for its determination. This section outlines standard, self-validating protocols for key characterization experiments.

Melting Point Determination

Causality: The melting point is a definitive physical property that indicates the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This protocol uses a calibrated digital apparatus for accuracy.

Protocol:

- **Sample Preparation:** A small quantity of the dry, crystalline **2-Chloro-6-trifluoromethylbenzothiazole** is finely powdered. The powder is packed into a capillary tube to a height of 2-3 mm.
- **Instrument Calibration:** The digital melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin) with known melting points that bracket the expected range of the sample.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up rapidly to approximately 15-20°C below the expected melting point.
- **Observation:** The ramp rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass becomes liquid (clear point) are recorded as the melting range.
- **Validation:** The experiment is repeated two more times. The reported melting point should be a narrow, reproducible range.



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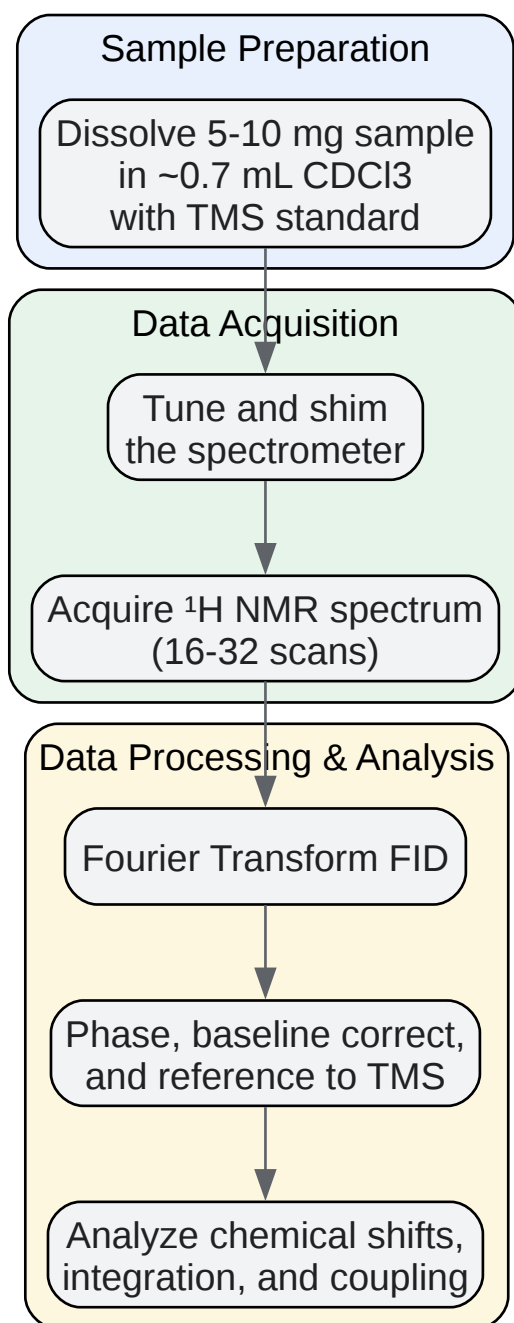
Caption: Workflow for Melting Point Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ^1H) within a molecule. The chemical shift, multiplicity, and integration of peaks provide a detailed map of the molecular structure. The choice of a deuterated solvent (e.g., CDCl_3) is critical to avoid overwhelming the signal of the analyte.

Protocol:

- **Sample Preparation:** Approximately 5-10 mg of **2-Chloro-6-trifluoromethylbenzothiazole** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing a known internal standard, such as tetramethylsilane (TMS).[8]
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.
- **Data Acquisition:** A standard ^1H NMR experiment is performed. Key parameters include the number of scans (typically 16-32 for sufficient signal-to-noise), pulse angle, and relaxation delay.[8]
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
- **Spectral Analysis:** The chemical shifts (δ), integration values (proton count), and coupling constants (J) of the signals are determined to confirm the structure.



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Caption: Workflow for ^1H NMR Spectroscopy Analysis.

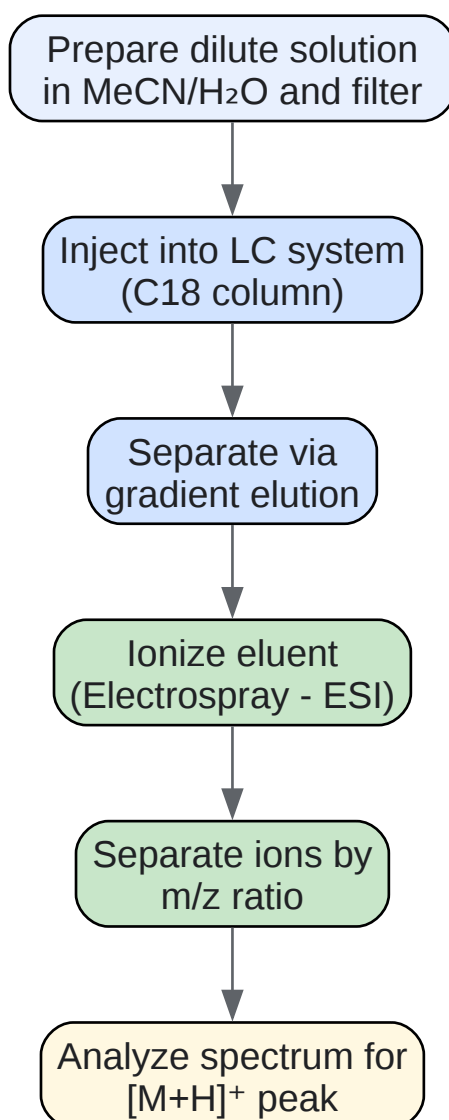
Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: This hyphenated technique first separates the components of a mixture by liquid chromatography and then determines their mass-to-charge ratio (m/z) by mass spectrometry. It

is exceptionally sensitive and provides definitive molecular weight information.

Protocol:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent, typically a mixture of acetonitrile and water, and filtered through a 0.22 μm syringe filter to remove particulates.
- **Chromatography:** The sample is injected into an LC system equipped with a C18 reverse-phase column. A gradient elution method (e.g., increasing acetonitrile concentration in water) is used to separate the analyte from any impurities.
- **Ionization:** As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique that protonates the molecule, typically forming the $[\text{M}+\text{H}]^+$ ion, without causing significant fragmentation.[8]
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$, confirming the molecular weight of **2-Chloro-6-trifluoromethylbenzothiazole**. [5][6]



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Caption: Workflow for LC-MS Analysis.

Section 4: Safety and Handling

While a full safety profile is beyond the scope of this guide, it is imperative to handle **2-Chloro-6-trifluoromethylbenzothiazole** with appropriate care. Users must consult the Safety Data Sheet (SDS) before handling.^{[4][7][9]} Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.^[7] All manipulations should be performed in a well-ventilated fume hood.

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